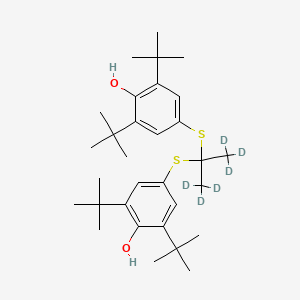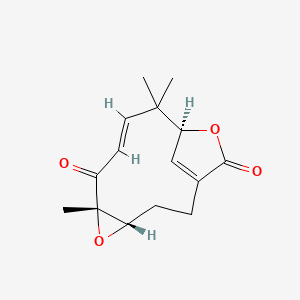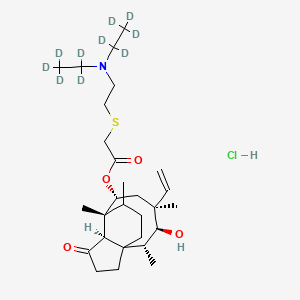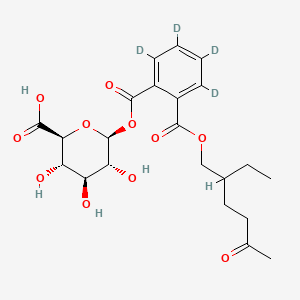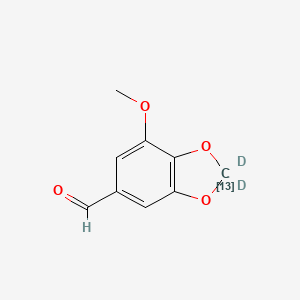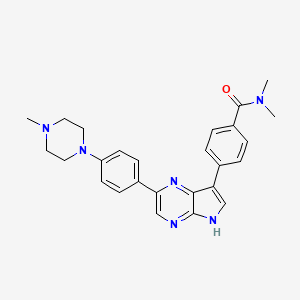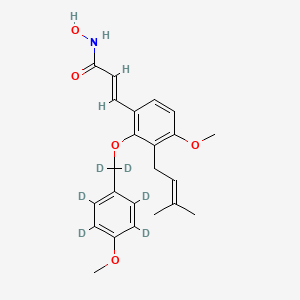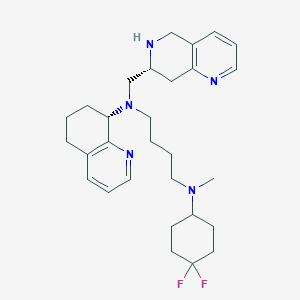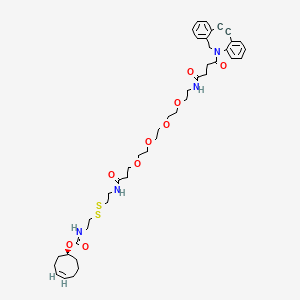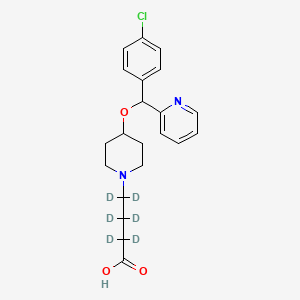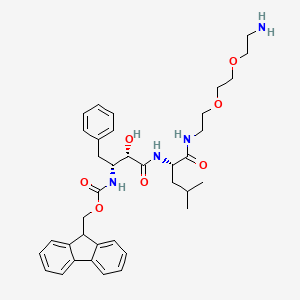
cIAP1 Ligand-Linker Conjugates 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cIAP1 Ligand-Linker Conjugates 2 is a chemical compound that combines an inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase with a proteolysis targeting chimera linker. This compound is particularly useful in the design of specific and non-genetic IAP-dependent protein erasers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 2 involves the combination of an inhibitor of apoptosis protein ligand with a proteolysis targeting chimera linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general process involves the use of organic synthesis techniques to create the desired conjugate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically produced in research laboratories for scientific studies and is not yet manufactured on a large scale for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
cIAP1 Ligand-Linker Conjugates 2 undergoes various chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of target proteins by recruiting the E3 ubiquitin ligase.
Proteolysis: It induces the degradation of target proteins through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
E3 ubiquitin ligase: Facilitates the ubiquitination process.
Proteasome inhibitors: Used to study the degradation pathway.
Major Products Formed
The major products formed from the reactions involving this compound are ubiquitinated proteins that are subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
cIAP1 Ligand-Linker Conjugates 2 has several scientific research applications, including:
Wirkmechanismus
cIAP1 Ligand-Linker Conjugates 2 exerts its effects by recruiting the E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the inhibitor of apoptosis protein ligand, the target protein, and the E3 ubiquitin ligase . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by inhibitor of apoptosis proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cIAP1 Ligand-Linker Conjugates 1: Similar in structure but may have different linker or ligand components.
cIAP1 Ligand-Linker Conjugates 3: Another variant with a different linker or ligand.
cIAP1 Ligand-Linker Conjugates 4: Contains a different combination of inhibitor of apoptosis protein ligand and linker.
Uniqueness
cIAP1 Ligand-Linker Conjugates 2 is unique due to its specific combination of an inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker, making it particularly effective in the design of specific and non-genetic IAP-dependent protein erasers .
Eigenschaften
Molekularformel |
C37H48N4O7 |
|---|---|
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2R,3S)-4-[[(2S)-1-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N4O7/c1-25(2)22-33(35(43)39-17-19-47-21-20-46-18-16-38)40-36(44)34(42)32(23-26-10-4-3-5-11-26)41-37(45)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31/h3-15,25,31-34,42H,16-24,38H2,1-2H3,(H,39,43)(H,40,44)(H,41,45)/t32-,33+,34+/m1/s1 |
InChI-Schlüssel |
IMJARMFRGASVMW-WKNISULPSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Kanonische SMILES |
CC(C)CC(C(=O)NCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


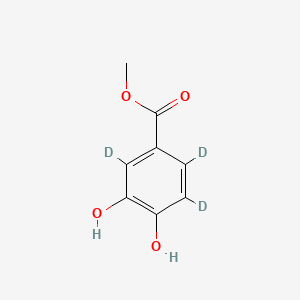


![[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
